8-(4-Methylpiperazin-1-yl)quinoline
Description
8-(4-Methylpiperazin-1-yl)quinoline is a heterocyclic compound featuring a quinoline backbone substituted at the 8-position with a 4-methylpiperazine moiety. The 4-methylpiperazine group contributes to the molecule’s basicity and lipophilicity, influencing its pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C14H17N3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
8-(4-methylpiperazin-1-yl)quinoline |
InChI |
InChI=1S/C14H17N3/c1-16-8-10-17(11-9-16)13-6-2-4-12-5-3-7-15-14(12)13/h2-7H,8-11H2,1H3 |
InChI Key |
FCNCADLRUOBECB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues of Quinoline-Piperazine Hybrids
Key structural variations among quinoline-piperazine derivatives include the position of substitution on the quinoline ring, the presence of additional functional groups, and modifications to the piperazine/piperidine moiety. Below is a comparative analysis based on evidence from diverse sources:
Table 1: Structural and Functional Comparison of Selected Compounds
Key Trends and Structure-Activity Relationships (SARs)
Substituent Position: Substitution at the 8-position (as in the target compound) is common in chemosensors and neuroactive agents due to optimal steric and electronic alignment . 4-position substitution (e.g., 4-(piperazin-1-yl)quinoline) is associated with DNA intercalation but reduced lipophilicity compared to methylated derivatives .
Piperazine Modifications: 4-Methylpiperazine: Enhances lipophilicity and membrane permeability compared to unsubstituted piperazine, as seen in this compound . Piperidine vs. Piperazine: Piperidine derivatives (e.g., 8-((4-methylpiperidin-1-yl)sulfonyl)quinoline) exhibit distinct electronic profiles due to the absence of a second nitrogen atom, affecting solubility and target interactions .
Functional Group Effects: Chloro Substituents: Electron-withdrawing groups (e.g., in 5c) enhance stability and receptor affinity . Methoxy Groups: Electron-donating substituents (e.g., in 6-methoxy-8-piperazinylquinoline) may modulate redox properties and metabolic stability .
Linker Variations: Direct attachment of piperazine (as in the target compound) vs. methyl or sulfonyl linkers (e.g., 5c and 8-((4-methylpiperidin-1-yl)sulfonyl)quinoline) alters conformational flexibility and binding kinetics .
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